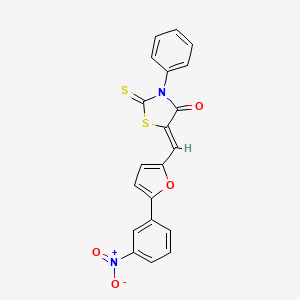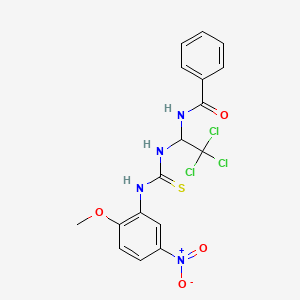
N'(1),N'(5)-Bis(3-nitrobenzylidene)pentanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’(1),N’(5)-Bis(3-nitrobenzylidene)pentanedihydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is synthesized by the condensation reaction of 3-nitrobenzaldehyde with pentanedihydrazide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(5)-Bis(3-nitrobenzylidene)pentanedihydrazide typically involves the condensation of 3-nitrobenzaldehyde with pentanedihydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’(1),N’(5)-Bis(3-nitrobenzylidene)pentanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
N’(1),N’(5)-Bis(3-nitrobenzylidene)pentanedihydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: The major products are typically nitro-substituted derivatives.
Reduction: The major products are amine-substituted derivatives.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
N’(1),N’(5)-Bis(3-nitrobenzylidene)pentanedihydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It can be used in the development of advanced materials, such as functionalized carbon nanotubes for adsorption and catalysis
作用機序
The mechanism of action of N’(1),N’(5)-Bis(3-nitrobenzylidene)pentanedihydrazide involves its ability to form complexes with metal ions. The Schiff base can coordinate with metal ions through its nitrogen atoms, forming stable complexes. These complexes can interact with biological targets, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to metal ions and enzymes.
類似化合物との比較
Similar Compounds
N-(3-nitrobenzylidene)-N’-trimethoxysilylpropyl-ethane-1,2-diamine: Used for functionalizing carbon nanotubes.
N-(2,4-dinitrobenzylidene)-3-chlorobenzenamine:
Uniqueness
N’(1),N’(5)-Bis(3-nitrobenzylidene)pentanedihydrazide is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and materials science. Additionally, its potential biological activity sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry.
特性
CAS番号 |
303083-29-6 |
|---|---|
分子式 |
C19H18N6O6 |
分子量 |
426.4 g/mol |
IUPAC名 |
N,N'-bis[(E)-(3-nitrophenyl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C19H18N6O6/c26-18(22-20-12-14-4-1-6-16(10-14)24(28)29)8-3-9-19(27)23-21-13-15-5-2-7-17(11-15)25(30)31/h1-2,4-7,10-13H,3,8-9H2,(H,22,26)(H,23,27)/b20-12+,21-13+ |
InChIキー |
SQNZMWWARSPCIZ-ZIOPAAQOSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(Dimethylamino)phenyl]imino}benzo[DE]thiochromen-3-one](/img/structure/B11705055.png)
![3,4-Dibromo-6-ethoxy-2-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11705064.png)
![2-[Formyl(methyl)amino]ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11705071.png)

![N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11705077.png)
![N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]acetamide](/img/structure/B11705083.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11705091.png)
![(2Z,5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11705097.png)
![2-ethoxy-4-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B11705098.png)

methanone](/img/structure/B11705103.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11705107.png)
![4-(2,4-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11705108.png)

